3-(Phenylmethylene)indolin-2-one
Overview
Description
3-(Phenylmethylene)indolin-2-one is a chemical compound belonging to the indolin-2-one family. This compound is characterized by the presence of a phenylmethylene group attached to the indolin-2-one core structure. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylmethylene)indolin-2-one typically involves the condensation of indolin-2-one with benzaldehyde under basic conditions. A common method includes the use of sodium hydroxide as a base in an ethanol solvent. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylmethylene)indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound to its corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the indolin-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of indoline derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(Phenylmethylene)indolin-2-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(Phenylmethylene)indolin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 by interfering with the NF-κB signaling pathway . Additionally, it can induce apoptosis in cancer cells by activating caspase-dependent pathways .
Comparison with Similar Compounds
Similar Compounds
3-(3-Hydroxyphenyl)indolin-2-one: Known for its potent anti-inflammatory activity.
3-(4-Methoxyphenyl)indolin-2-one: Exhibits significant antimicrobial properties.
3-(4-Chlorophenyl)indolin-2-one: Studied for its anticancer potential.
Uniqueness
3-(Phenylmethylene)indolin-2-one stands out due to its versatile reactivity and broad spectrum of biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in synthetic chemistry. Moreover, its potential therapeutic applications in treating inflammation and cancer highlight its significance in medicinal chemistry.
Properties
IUPAC Name |
(3E)-3-benzylidene-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-13(10-11-6-2-1-3-7-11)12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)/b13-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJAAQOVTDUZPS-JLHYYAGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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